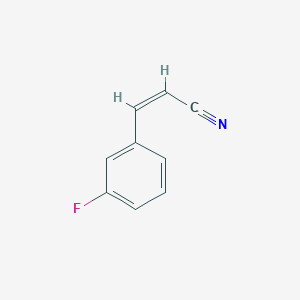

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

Description

(Z)-3-(3-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a fluorinated aromatic substituent. The compound belongs to the acrylonitrile family, characterized by a conjugated double bond between the α- and β-carbons and a nitrile (-CN) group. The Z-configuration denotes that the fluorophenyl and nitrile groups are on the same side of the double bond, influencing its stereoelectronic properties. The 3-fluorophenyl substituent introduces electron-withdrawing effects due to fluorine’s electronegativity, which modulates the compound’s reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

115665-80-0 |

|---|---|

Molecular Formula |

C9H6FN |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(Z)-3-(3-fluorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2- |

InChI Key |

LZCORSHIMPJAAK-RQOWECAXSA-N |

SMILES |

C1=CC(=CC(=C1)F)C=CC#N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C\C#N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC#N |

Synonyms |

2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of (Z)-3-(3-fluorophenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(Z)-3-(3-fluorophenyl)acrylonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of α,β-unsaturated nitriles are highly dependent on substituent identity and position. Below is a comparative analysis of key derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) lower LUMO energy, enhancing electron-accepting capacity .

- Electron-donating groups (e.g., -NMe₂, -OMe) raise HOMO energy, improving hole-transport properties .

- The 3-fluorophenyl group in the target compound provides a balance between moderate electron withdrawal and steric accessibility compared to bulkier substituents.

Structural and Packing Behavior

Crystal packing and intermolecular interactions are critical for solid-state applications:

Key Observations :

- Fluorine’s small size and electronegativity enable weak interactions (e.g., C-F···H), but these are less robust than π-π stacking observed in diphenylamino derivatives .

- Bulky substituents (e.g., naphthyl) disrupt packing efficiency, whereas planar groups (e.g., pyridine) enhance crystallinity .

Optical and Solvent-Dependent Properties

Optical behavior is influenced by solvent polarity and substituent electronic effects:

Key Observations :

- Fluorinated derivatives exhibit blue-shifted absorption compared to nitro- or amino-substituted analogs due to reduced conjugation disruption .

- Solvent polarity significantly affects fluorescence quantum yield; non-polar solvents stabilize planar conformations, enhancing emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.